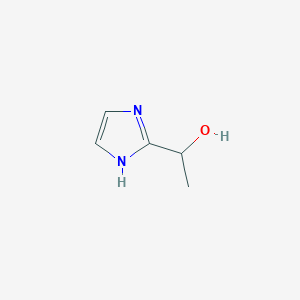

1-(1H-imidazol-2-yl)ethanol

Description

Overview of Imidazole (B134444) Heterocycles in Chemical and Biological Research

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone in medicinal chemistry. nih.govchemicalbook.com This structural motif is not merely a synthetic curiosity but a recurring feature in a vast array of biologically active molecules and natural products. nih.govresearchgate.net Its prevalence stems from its unique electronic properties and its ability to engage in various non-covalent interactions, such as hydrogen bonding, which are critical for molecular recognition processes at biological targets. chemicalbook.com

The imidazole moiety is considered a "privileged scaffold" because its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govchemicalbook.comresearchgate.net This versatility has made imidazole-containing compounds a focal point of intensive research and has led to the development of numerous clinically significant drugs.

Strategic Importance of Ethanol (B145695) Moiety in Synthetic Chemistry and Bioactive Molecules

The ethanol moiety, characterized by a hydroxyl (-OH) group attached to a two-carbon chain, plays a pivotal role in the design and function of bioactive molecules. The hydroxyl group is a key player in modulating a compound's physicochemical properties, such as solubility and lipophilicity, which are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile.

From a chemical perspective, the hydroxyl group is a versatile functional handle for synthetic transformations, allowing for the introduction of diverse functionalities through reactions like oxidation, esterification, and etherification. rsc.org In the context of biological activity, the hydroxyl group can act as both a hydrogen bond donor and acceptor, enabling it to form strong and specific interactions with biological targets like proteins and enzymes. chemicalbook.com This ability to participate in hydrogen bonding is fundamental to the molecular recognition events that underpin the therapeutic effects of many drugs.

Positioning of 1-(1H-imidazol-2-yl)ethanol within the Imidazole-Ethanol Chemical Space

This compound occupies a strategic position within the chemical space defined by the fusion of an imidazole ring and an ethanol group. This compound serves as a fundamental building block for the synthesis of more complex and potentially more potent bioactive molecules. google.combiosynth.com The presence of both the imidazole ring and the ethanol moiety provides two distinct points for chemical modification, allowing for the systematic exploration of structure-activity relationships.

The synthesis of this compound is often achieved through the reduction of its corresponding ketone, 1-(1H-imidazol-2-yl)ethanone (also known as 2-acetylimidazole). This synthetic accessibility, coupled with the inherent biological potential of its constituent parts, makes this compound a compound of considerable interest for the development of new therapeutic agents and other functional molecules. A patent has noted its utility as an intermediate in the creation of more elaborate imidazole derivatives, highlighting its practical importance in synthetic pipelines. google.com

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound and its precursor, 1-(1H-imidazol-2-yl)ethanone, is provided in the table below.

| Property | This compound | 1-(1H-imidazol-2-yl)ethanone |

| CAS Number | 22098-61-9 chemicalbook.com | 53981-69-4 nih.gov |

| Molecular Formula | C₅H₈N₂O | C₅H₆N₂O nih.gov |

| Molecular Weight | 112.13 g/mol | 110.11 g/mol nih.gov |

| IUPAC Name | This compound | 1-(1H-imidazol-2-yl)ethanone nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1-(1H-imidazol-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c1-4(8)5-6-2-3-7-5/h2-4,8H,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQFWQHCKCDSOJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=CN1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00567643 | |

| Record name | 1-(1H-Imidazol-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00567643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22098-61-9 | |

| Record name | 1-(1H-Imidazol-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00567643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1H-imidazol-2-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 1h Imidazol 2 Yl Ethanol and Its Analogs

Direct Synthetic Routes to 1-(1H-imidazol-2-yl)ethanol

Direct synthesis of this compound involves the formation of the specific ethanol (B145695) substituent at the C2 position of a pre-existing imidazole (B134444) ring.

A primary strategy for the synthesis of this compound is the reduction of the corresponding ketone, 1-(1H-imidazol-2-yl)ethanone. This transformation converts the carbonyl group into a hydroxyl group, yielding the desired secondary alcohol. A common laboratory-scale reducing agent for this type of conversion is sodium borohydride (B1222165) (NaBH₄). For instance, the reduction of related compounds, such as 1-aryl-2-(1H-imidazol-1-yl)ethanones, to their respective ethanol derivatives has been successfully demonstrated. In a typical procedure, the ketone precursor is dissolved in a suitable solvent, like methanol (B129727) or ethanol, and treated with NaBH₄ at room temperature.

An example of this reduction is the synthesis of 2-(1H-Imidazol-1-yl)-1-phenylethanol from its precursor, 2-(1H-Imidazol-1-yl)-1-phenylethanone nih.gov. This reaction proceeds with high yield, demonstrating the effectiveness of borohydride reagents in converting an acetyl group attached to an imidazole ring into a hydroxyethyl group nih.gov. While this example involves an N-substituted isomer, the chemical principle is directly applicable to the C2-substituted 1-(1H-imidazol-2-yl)ethanone.

Table 1: Example of Ketone Reduction to form an Imidazole-Ethanol Derivative

| Precursor | Reducing Agent | Product | Yield |

|---|---|---|---|

| 2-(1H-Imidazol-1-yl)-1-phenylethanone | NaBH₄ | 2-(1H-Imidazol-1-yl)-1-phenylethanol | 75% |

| 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethanone | NaBH₄ | 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethanol | 80% |

Data sourced from research on imidazole-derived ethers nih.gov.

Introducing the 1-hydroxyethyl group directly onto the C2 position of the imidazole ring via alkylation represents a more convergent synthetic route, though it presents challenges. The C2 position of imidazole can be less nucleophilic than the nitrogen atoms, making selective C-alkylation difficult. However, modern organic chemistry has developed methods for the direct C-H functionalization of heterocyclic compounds.

Recent advancements have demonstrated the enantioselective C2-allylation of benzimidazoles using 1,3-diene pronucleophiles, which proceeds via a rhodium-catalyzed C-H activation mechanism. This method allows for the formation of a carbon-carbon bond at the C2 position with high efficiency and stereocontrol. While this specific method introduces an allyl group rather than a 1-hydroxyethyl group, it establishes a precedent for the direct, catalyzed alkylation of the imidazole C2 position. Adapting such a strategy would involve using a different coupling partner to install the desired ethanol moiety.

General Synthetic Strategies for Imidazole-Ethanol Scaffolds

Broader strategies often focus on constructing the imidazole ring itself with the desired substituent already incorporated or on adding a functional group to the imidazole backbone that can be easily converted to the ethanol group.

A robust and widely used method for synthesizing imidazole-ethanol scaffolds is the nucleophilic ring-opening of oxiranes (epoxides) by the imidazole ring. In this reaction, a nitrogen atom of the imidazole acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring, leading to its opening and the formation of a hydroxyethyl side chain.

This reaction is typically carried out under basic conditions to deprotonate the imidazole N-H, increasing its nucleophilicity. For example, the synthesis of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol can be achieved by reacting imidazole with 2-chloro-1-(2,4-dichlorophenyl)-ethanol in the presence of a base like sodium hydroxide google.com. The chloro-ethanol compound can be considered an equivalent of the corresponding epoxide. Microwave-assisted, solvent-free conditions have also been effectively used for the reaction between imidazoles and epoxides like phenyl glycidyl ether, significantly reducing reaction times and offering an environmentally friendly approach nih.gov.

Table 2: Synthesis of Imidazole-Ethanol Derivatives via Epoxide Ring-Opening

| Imidazole Derivative | Oxirane Equivalent | Conditions | Product | Yield |

|---|---|---|---|---|

| Imidazole | Phenyl Glycidyl Ether | Microwave, 120°C, 1 min | α-(Phenoxymethyl)-1H-imidazole-1-ethanol | 53% |

| 2-Ethyl-4-methylimidazole | Phenyl Glycidyl Ether | Microwave, 120°C, 1 min | 2-Ethyl-5-methyl-α-(phenoxymethyl)-1H-imidazole-1-ethanol | 50% |

Data from a study on solvent-free, microwave-assisted synthesis nih.gov.

The foundational synthesis of the imidazole ring often relies on classical condensation reactions that bring together smaller molecular fragments. The most prominent of these is the Debus-Radziszewski imidazole synthesis, first reported in 1858. This multicomponent reaction involves the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and two equivalents of ammonia ijprajournal.compharmaguideline.comwikipedia.org.

The general mechanism involves the initial formation of a diimine from the dicarbonyl compound and ammonia, which then condenses with the aldehyde to form the imidazole ring scribd.comscribd.com. By choosing appropriate aldehyde and dicarbonyl starting materials, one can synthesize a wide variety of substituted imidazoles mdpi.com. While this method is a cornerstone of imidazole synthesis, it can sometimes suffer from low yields and side reactions ijprajournal.comscribd.com.

Other conventional methods include:

Wallach Synthesis: Involves the reaction of N,N'-disubstituted oxamide with phosphorus oxychloride pharmaguideline.com.

Marckwald Synthesis: Creates the imidazole ring from an α-amino ketone and a cyanate or related reagent pharmaguideline.com.

These methods are crucial for creating the core imidazole structure, which can then be subjected to further functionalization to obtain the desired ethanol derivative.

The application of microwave irradiation has revolutionized many organic syntheses, including those of imidazole derivatives. Microwave-assisted synthesis offers significant advantages over conventional heating methods, such as dramatically reduced reaction times, improved product yields, and often milder, solvent-free conditions, aligning with the principles of green chemistry derpharmachemica.comrsc.org.

This technology has been successfully applied to the Debus-Radziszewski reaction and other multicomponent syntheses of substituted imidazoles ijprajournal.comnih.govniscpr.res.in. For example, the one-pot, three-component synthesis of 2,4,5-trisubstituted imidazoles from benzil, an aldehyde, and ammonium acetate can be completed in minutes with excellent yields under microwave irradiation, compared to several hours required for conventional heating derpharmachemica.comniscpr.res.in. Similarly, the alkylation of imidazoles with epoxides is also accelerated by microwave energy, providing rapid access to imidazole-ethanol scaffolds nih.gov.

Table 3: Comparison of Conventional vs. Microwave-Assisted Imidazole Synthesis

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement |

|---|---|---|---|

| Trisubstituted Imidazole Synthesis | Hours | 12-16 minutes | Often significant |

| Imidazole-linked 1,2,3-triazoles | 5 hours | 3-5 minutes | Not specified |

Data compiled from studies on microwave-assisted synthesis rsc.orgniscpr.res.in.

Oxidative Condensation Methodologies

Oxidative condensation reactions are a cornerstone in the synthesis of the imidazole core structure. One of the most classic and versatile methods is the Debus-Radziszewski imidazole synthesis, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia wikipedia.orgscribd.comslideshare.net. This multi-component reaction proceeds in two conceptual stages: the formation of a diimine intermediate from the dicarbonyl and ammonia, followed by condensation with an aldehyde to form the imidazole ring wikipedia.orgscribd.com.

While not always explicitly termed "oxidative," several modern adaptations of imidazole synthesis involve in-situ oxidation. For instance, a ruthenium-catalyzed "borrowing hydrogen" process allows for the synthesis of substituted imidazoles from the reaction of benzylic alcohols (in-situ oxidized to aldehydes), 1,2-diketones, and ammonium acetate under aerobic conditions mdpi.comrsc.org. Similarly, other protocols use oxidizing agents like ferric chloride/iodine or simply air to facilitate the coupling and cyclization of precursors rsc.orgorganic-chemistry.org. The synthesis of 2-thiol substituted imidazoles, which can be readily desulfurized through oxidative methods to yield the desired imidazole core, represents another indirect oxidative strategy derpharmachemica.com. In the context of synthesizing this compound, these methods would typically be employed to first construct a 2-acetylimidazole or a related precursor, which is then subsequently reduced to the target ethanol derivative.

Derivatization from Precursors bearing Imidazole and Alcohol Functionalities

Synthesizing this compound and its analogs is frequently achieved by modifying precursors that already contain either the imidazole ring or the ethanol backbone.

Methods Starting from Imidazole Precursors: A common strategy involves the N-alkylation of an existing imidazole ring with a suitable electrophile carrying the ethanol moiety. For example, imidazole can be reacted with substituted 2-chloroethanol derivatives in the presence of a base and a catalyst to yield the target compound google.com. A patent describes the synthesis of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol by reacting imidazole with 2-chloro-1-(2,4'-dichlorophenyl)-ethanol in DMF with a phase-transfer catalyst google.com. Another powerful method is the lithiation of a protected imidazole at the C2 position, followed by reaction with an appropriate aldehyde, such as (triphenylmethoxy)acetaldehyde, to build the ethanol side chain researchgate.net.

Methods Starting from Alcohol Precursors: Alternatively, the synthesis can begin with a molecule already containing the alcohol functionality. An important route is the reduction of a ketone precursor. For instance, α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol is synthesized by the reduction of 2'-(1H-imidazol-1-yl)-2,4-dichloroacetophenone using potassium borohydride researchgate.net. This approach is particularly useful for creating chiral alcohols through asymmetric reduction, as discussed in section 2.3.2.

Table 1: Summary of Derivatization Methodologies

| Starting Precursor Type | Key Reaction | Example Precursors | Target Analog | Ref |

|---|---|---|---|---|

| Imidazole | N-Alkylation | Imidazole, 2-chloro-1-(2,4'-dichlorophenyl)-ethanol | 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol | google.com |

| Imidazole | C2-Lithiation/Aldehyde Addition | 1-(triphenlymethyl)-1H-imidazole, (triphenylmethoxy)acetaldehyde | 1-(1H-Imidazol-2-yl)ethane-1,2-diol derivative | researchgate.net |

| Imidazolyl Ketone | Ketone Reduction | 2'-(1H-imidazol-1-yl)-2,4-dichloroacetophenone | α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol | researchgate.net |

Stereoselective Synthesis and Chiral Resolution of this compound and its Analogues

The ethanol moiety in this compound is attached to a stereocenter, meaning the compound exists as a pair of enantiomers. The preparation of enantiomerically pure forms is crucial and can be achieved through either the separation of a racemic mixture (chiral resolution) or by synthesizing a single enantiomer directly (asymmetric synthesis).

Enantiomeric Resolution Techniques for Chiral Imidazole-Ethanol Compounds

The separation of enantiomers from a racemic mixture of chiral imidazole-ethanol compounds is most commonly performed using chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) nih.gov.

Chiral HPLC: This technique relies on the use of a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation nih.gov. Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives coated on silica gel, are widely employed for resolving chiral imidazoles and related compounds nih.govresearchgate.netmdpi.com. Columns like Chiralpak® and Chiralcel® are frequently cited for this purpose nih.govresearchgate.netresearchgate.net.

The choice of mobile phase is critical for achieving effective separation. Both normal-phase (e.g., hexane/alcohol mixtures) and reversed-phase (e.g., acetonitrile/water/buffer) conditions can be successful nih.govresearchgate.net. For instance, the enantiomers of chiral imidazolines have been successfully resolved on a Chiralpak® IB column using a reversed-phase mobile phase consisting of acetonitrile, methanol, and an ammonium acetate buffer nih.gov. The specific conditions, including the type and percentage of organic modifier, temperature, and flow rate, must be optimized to maximize resolution nih.govmdpi.com.

Table 2: Examples of Chiral HPLC Conditions for Imidazole Analogs

| Column | Stationary Phase Type | Mobile Phase | Compound Class | Resolution (Rs) | Ref |

|---|---|---|---|---|---|

| Chiralpak® IB | Immobilized Cellulose tris(3,5-dimethylphenylcarbamate) | ACN/MeOH/40 mM NH4OAc (pH 7.5) | Chiral Imidazolines | Up to 2.31 | nih.gov |

| Chiralcel OJ-H | Coated Cellulose tris(4-methylbenzoate) | Methanol | Antifungal Imidazoles | Baseline separation | researchgate.net |

| Astec Cyclobond | Cyclodextrin-based | Acetonitrile/Water (0.2% HCOOH) | Econazole | 2.29 | researchgate.net |

| Chiralpak WH | Amino acid derivative | Copper (II) sulfate solution | Econazole, Miconazole | Baseline separation | researchgate.net |

Asymmetric Synthetic Approaches to Imidazole-Ethanol Stereoisomers

Asymmetric synthesis aims to create a single enantiomer of a chiral product directly, avoiding the 50% loss inherent in classical resolution.

Catalytic Asymmetric Reduction: A highly effective method for producing chiral imidazole-ethanol compounds is the asymmetric reduction of the corresponding imidazolyl ketone. This involves using a reducing agent in the presence of a chiral catalyst. For example, the enantioselective synthesis of (S)-2-(1H-imidazol-1-yl)-1-phenylethanols was achieved by reducing the keto group of 2-(1H-imidazol-1-yl)-1-phenylethanones. This transformation utilized a chiral ruthenium catalyst, specifically RuCl(p-cymene)[(R,R)-Ts-DPEN], to ensure the formation of the desired stereoisomer researchgate.net.

Use of Chiral Precursors: Another approach is to build the molecule from a starting material that is already enantiomerically pure, known as a chiral precursor. A series of chiral imidazole amino alcohol derivatives have been synthesized using L-phenylalaninol as the chiral starting material. The synthesis involved a "four component-one pot" condensation reaction, and X-ray analysis confirmed that the stereochemistry of the original precursor was retained in the final product researchgate.net. This strategy effectively transfers the chirality from the starting material to the final imidazole-ethanol analog. The development of chiral ligands and organocatalysts featuring imidazole motifs is an active area of research, further expanding the toolkit for asymmetric synthesis rsc.orgfrontiersin.orgacs.orgnih.gov.

Advanced Purification and Isolation Techniques for Imidazole-Ethanol Compounds

The purification and isolation of this compound and its analogs are critical steps to ensure the final product meets the required purity standards. A variety of techniques, from classical crystallization to modern chromatography, are employed.

Crystallization: Crystallization is a robust and scalable method for purifying solid imidazole compounds. The process involves dissolving the crude product in a suitable solvent and then changing conditions (e.g., cooling, adding an anti-solvent) to induce the formation of pure crystals, leaving impurities behind in the solution mdpi.com. A patented process describes the purification of imidazole derivatives by crystallization on a cooled surface, where the crude melt is brought into contact with a surface held at a specific temperature, allowing pure crystals to grow. The remaining impure liquid is then drained away, and the pure crystals are melted and collected google.com. Recrystallization from solvents like methylbenzene or ethanol is also a common final purification step after initial isolation google.com. For enantiomerically enriched products, selective racemate crystallization can be used to further enhance optical purity nih.gov.

Chromatographic Techniques: Chromatography is indispensable for purifying imidazole derivatives, especially for complex mixtures or when high purity is essential.

Column Chromatography: This is a standard laboratory technique using silica gel or alumina to separate the target compound from byproducts and unreacted starting materials mdpi.comacs.org.

High-Performance Liquid Chromatography (HPLC): As discussed for chiral resolution, HPLC is also a powerful purification tool. By scaling up the analytical separation to a preparative or semi-preparative scale, it is possible to isolate gram quantities of highly pure compounds, including individual enantiomers nih.govmdpi.com.

Supercritical Fluid Chromatography (SFC): SFC is an increasingly popular technique that uses a supercritical fluid (like CO2) as the mobile phase. It offers advantages such as faster separations and reduced use of organic solvents, and it is particularly effective for chiral separations on a preparative scale mdpi.comrsc.org.

For industrial applications, methods for recycling reagents used in purification, such as the chromatographic recycling of imidazole itself after its use as an eluent in affinity chromatography, are being developed to improve sustainability and reduce costs nih.gov.

Chemical Reactivity and Functionalization Strategies of 1 1h Imidazol 2 Yl Ethanol

Reactions Involving the Hydroxyl Group

The secondary hydroxyl group is a primary site for chemical modification, readily undergoing oxidation, esterification, and etherification reactions. These transformations are fundamental in synthesizing various analogs and prodrugs.

Oxidation Reactions to Ketone Analogs (e.g., 1-(1H-imidazol-2-yl)ethanone)

The oxidation of the secondary alcohol in 1-(1H-imidazol-2-yl)ethanol to its corresponding ketone, 1-(1H-imidazol-2-yl)ethanone, is a key transformation. This reaction is a standard procedure in organic synthesis, often accomplished using a variety of oxidizing agents. For instance, the reduction of the ketone analog, 1-(4-fluorophenyl)-2-(1H-imidazol-1-yl)ethanone, with sodium borohydride (B1222165) in ethanol (B145695) yields the corresponding alcohol, demonstrating the reversibility of this process. nih.gov Similarly, the synthesis of alpha-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol is achieved by the reduction of its ketone precursor with potassium borohydride in methanol (B129727). chemicalbook.com These examples highlight the common use of borohydride reagents for the reduction of imidazolyl ketones to their alcohol counterparts, a reaction that is the reverse of the oxidation discussed here. The resulting ketone is a valuable intermediate for further synthetic manipulations.

Table 1: Examples of Imidazolyl Ketone Reduction to Imidazolyl Ethanol Derivatives

| Starting Ketone | Reducing Agent | Product | Reference |

|---|---|---|---|

| 1-(4-fluorophenyl)-2-(1H-imidazol-1-yl)ethanone | Sodium borohydride | 1-(4-fluorophenyl)-2-(1H-imidazol-1-yl)ethanol | nih.gov |

Esterification and Etherification for Derivative Synthesis

The hydroxyl group of this compound can be readily converted into esters and ethers, providing a straightforward method for synthesizing a library of derivatives.

Esterification: This reaction, often carried out by reacting the alcohol with a carboxylic acid or its derivative (like an acyl chloride or anhydride), leads to the formation of an ester linkage. The Fischer esterification, which involves heating the carboxylic acid and alcohol in the presence of an acid catalyst, is a common method. masterorganicchemistry.com A variety of ester derivatives of similar compounds, such as 1-phenyl/1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanol, have been synthesized and investigated for their biological activities. researchgate.netresearchgate.net

Etherification: The formation of an ether involves the reaction of the alcohol with an alkyl halide, typically in the presence of a base. This process, known as the Williamson ether synthesis, is a versatile method for introducing a wide range of alkyl or aryl groups. organic-chemistry.org These reactions are crucial for modifying the lipophilicity and other physicochemical properties of the parent molecule.

Derivatization to Prodrugs (e.g., aziridine (B145994) formation) for Enhanced Biological Activity

Modification of the hydroxyl group is a key strategy in the design of prodrugs, which are inactive or less active compounds that are converted into their active form in the body. While direct conversion to an aziridine from the alcohol is not typical, the hydroxyl group can be transformed into a good leaving group (e.g., a tosylate or mesylate). Subsequent intramolecular reaction with a nitrogen nucleophile, potentially introduced elsewhere on the molecule or on a tether, could lead to the formation of an aziridine ring. Such derivatizations are explored to improve pharmacokinetic properties. Imidazotetrazine compounds, for example, function as prodrugs that undergo chemical transformation to release an active species. mdpi.com

Reactions at the Imidazole (B134444) Ring

The imidazole ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic attack. The nitrogen atoms also provide sites for nucleophilic reactions and alkylation.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic compounds. wikipedia.orgsydney.edu.au In this reaction, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. masterorganicchemistry.comlibretexts.org The imidazole ring is considered an electron-rich heterocycle, which generally facilitates electrophilic substitution. The substituent already present on the ring, in this case, the -(CH(OH)CH3) group at the C2 position, will influence the position of the incoming electrophile. The reaction proceeds through a cationic intermediate known as a sigma complex or benzenium ion. libretexts.org Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org

Nucleophilic Additions and Ring Modifications

While the imidazole ring itself is electron-rich and thus generally unreactive towards nucleophiles, nucleophilic addition can occur under certain conditions, particularly if the ring is activated by electron-withdrawing groups or as part of a larger conjugated system. acs.org More commonly for the imidazole moiety in this compound, reactions involving the ring nitrogen atoms are prevalent.

The lone pair of electrons on the nitrogen atom at the 3-position is available for reaction. One of the most common reactions is N-alkylation, where an alkyl group is introduced onto the nitrogen. For example, imidazole can be N-alkylated with tert-butyl chloroacetate (B1199739) in the presence of a base like potassium carbonate to form imidazol-1-yl-acetic acid tert-butyl ester. nih.gov This type of reaction can be applied to this compound to generate a variety of N-substituted derivatives, further expanding the chemical space accessible from this starting material. Nucleophilic addition mechanisms are fundamental in the reactions of aldehydes and ketones, which can be related to the reactivity of the imidazole ring system under specific catalytic conditions. youtube.comyoutube.com

N-Substitution Reactions on the Imidazole Moiety

The imidazole ring of this compound contains a secondary amine (N-H) that is readily susceptible to substitution reactions. This allows for the introduction of a wide variety of functional groups at the N-1 position, significantly altering the molecule's steric and electronic properties. The primary strategies for this functionalization are N-alkylation, N-arylation, and N-acylation.

N-Alkylation: This reaction involves the attachment of an alkyl group to the N-1 nitrogen of the imidazole ring. A common method employs alkyl halides in the presence of a base. The regioselectivity of alkylation on unsymmetrically substituted imidazoles is influenced by a combination of steric and electronic factors, as well as the reaction conditions. otago.ac.nz For this compound, alkylation is generally expected to occur at the N-1 position. A variety of alkylating agents can be used, ranging from simple alkyl halides to more complex structures, such as quinolin-2-ylmethyl chloride, which yields products like 1-[1-(quinolin-2-ylmethyl)imidazol-2-yl]ethanol. nih.gov Another green and efficient approach involves the use of carbonic esters (e.g., dimethyl carbonate) as alkylating agents in the presence of a suitable catalyst. google.com

N-Arylation: The introduction of an aryl group at the N-1 position is typically achieved through copper-catalyzed cross-coupling reactions, such as the Chan-Lam or Ullmann condensation. organic-chemistry.org These methods are highly versatile and tolerate a wide range of functional groups. Common protocols involve reacting the imidazole with an arylboronic acid in the presence of a copper catalyst like copper(I) oxide or with aryl halides (iodides and bromides) using a copper(I) source and a specialized ligand, such as 4,7-dimethoxy-1,10-phenanthroline. organic-chemistry.orgresearchgate.net These reactions provide a direct route to N-aryl imidazoles, which are significant scaffolds in medicinal chemistry. researchgate.net

N-Acylation: The acylation of the imidazole nitrogen can be accomplished using standard acylating agents like acyl chlorides or acid anhydrides. researchgate.net The reaction typically proceeds readily, as the imidazole nitrogen is sufficiently nucleophilic. This transformation is crucial for introducing carbonyl functionalities, which can serve as handles for further synthetic manipulations or as integral parts of a target molecule's pharmacophore. The resulting acylimidazole intermediates are also known to be reactive species themselves, participating in further chemical transformations. cdnsciencepub.comacs.org

| Reaction Type | Reagents & Conditions | Product Type | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl halide (R-X), Base (e.g., NaH, K2CO3), Solvent (e.g., DMF, THF) | 1-Alkyl-2-(1-hydroxyethyl)imidazole | otago.ac.nznih.gov |

| N-Arylation (Chan-Lam) | Arylboronic acid (Ar-B(OH)2), Copper catalyst (e.g., Cu2O, Cu(OAc)2), Solvent (e.g., MeOH, DCM) | 1-Aryl-2-(1-hydroxyethyl)imidazole | organic-chemistry.org |

| N-Arylation (Ullmann) | Aryl halide (Ar-X), Copper catalyst (e.g., CuI), Ligand, Base, Solvent | 1-Aryl-2-(1-hydroxyethyl)imidazole | researchgate.net |

| N-Acylation | Acyl chloride (RCOCl) or Acid anhydride (B1165640) ((RCO)2O), +/- Base, Solvent | 1-Acyl-2-(1-hydroxyethyl)imidazole | researchgate.net |

Construction of Complex Heterocyclic Scaffolds Utilizing this compound Precursors

The functional groups of this compound—the hydroxyl group and the imidazole ring—can both participate in reactions to build more complex, often polycyclic, molecular structures. This makes it a valuable building block for diverse heterocyclic scaffolds.

Cyclization Reactions to Form Fused Ring Systems

A key application of precursors derived from this compound is in the synthesis of fused heterocyclic systems, particularly imidazo[2,1-b]thiazoles. nih.govmdpi.com This scaffold is of significant interest due to its prevalence in compounds with a wide range of biological activities. researchgate.netnih.gov

A common synthetic route to imidazo[2,1-b]thiazoles involves the Hantzsch thiazole (B1198619) synthesis, which is the reaction between an α-haloketone and a thioamide. In this context, this compound can be converted into the required α-haloketone intermediate through a two-step process:

Oxidation: The secondary alcohol is first oxidized to the corresponding ketone, 2-acetylimidazole, using standard oxidizing agents (e.g., PCC, Swern oxidation).

Halogenation: The methyl group of 2-acetylimidazole is then halogenated (e.g., using Br₂ in acetic acid) to yield an α-bromoacetyl-imidazole derivative.

This α-halo-2-acetylimidazole intermediate can then undergo a cyclocondensation reaction with a thioamide-containing compound, such as thiourea, to form the fused imidazo[2,1-b]thiazole (B1210989) ring system. This strategy allows for the construction of a variety of substituted derivatives by modifying the thioamide reactant.

Condensation Reactions for Novel Chemical Entities

Condensation reactions provide another powerful avenue for elaborating the structure of this compound. By first oxidizing the alcohol to 2-acetylimidazole, the resulting ketone can participate as a key component in classic carbon-carbon bond-forming reactions.

One prominent example is the Mannich reaction , a three-component condensation of an active hydrogen compound (an enolizable carbonyl), an aldehyde (typically formaldehyde), and a primary or secondary amine. wikipedia.orgadichemistry.com The 2-acetylimidazole derived from the starting alcohol serves as the enolizable ketone component due to the acidic protons on its methyl group. chemistrysteps.com The reaction proceeds via the formation of an iminium ion from formaldehyde (B43269) and the amine, which is then attacked by the enol form of 2-acetylimidazole. chemistrysteps.com This yields a β-amino-ketone, known as a Mannich base, which is a versatile intermediate for synthesizing various nitrogen-containing compounds. organic-chemistry.orgthaiscience.info

Another relevant transformation is the Pictet-Spengler reaction , which involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. wikipedia.orgnih.gov While this compound is not a direct substrate, it can be converted into a suitable precursor. For instance, the alcohol could be transformed into the corresponding amine, 2-(1H-imidazol-2-yl)ethanamine. This derivative, which contains the requisite β-arylethylamine motif (with the imidazole ring as the aryl component), can then undergo a Pictet-Spengler reaction with various aldehydes to construct tetrahydro-β-carboline-like fused systems, which are core structures in many alkaloids. nih.govmdpi.com

| Reaction Name | Required Precursor | Typical Reactants | Resulting Structure | Reference |

|---|---|---|---|---|

| Mannich Reaction | 2-Acetylimidazole | Formaldehyde, Primary/Secondary Amine (R2NH) | β-Amino-ketone (Mannich base) | wikipedia.orgadichemistry.com |

| Pictet-Spengler Reaction | 2-(1H-Imidazol-2-yl)ethanamine | Aldehyde or Ketone (RCHO) | Fused Tetrahydro-β-carboline analogue | wikipedia.orgnih.gov |

Emerging Research Areas and Potential Academic Applications

Role as a Key Intermediate in Pharmaceutical and Agrochemical Development

The imidazole-ethanol scaffold is a cornerstone in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals. Structurally related compounds serve as crucial intermediates in the production of well-established antifungal medications. For instance, 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol is a pivotal precursor in the synthesis of antifungal drugs like miconazole and econazole nitrate. These agents are vital in treating a variety of fungal infections. The versatility of this chemical framework allows for the creation of a library of derivatives with potential therapeutic properties. Researchers have synthesized and investigated various ester derivatives of 1-phenyl/1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanol for potential anticonvulsant activities. Furthermore, the core structure is a key intermediate for a newer generation of antifungal drugs, highlighting its enduring importance in medicinal chemistry.

In the agrochemical sector, compounds based on the imidazole (B134444) scaffold have shown potential as fungicides, helping to protect crops from various fungal diseases and thereby enhancing agricultural productivity. The ability to generate diverse derivatives from this central scaffold allows for the fine-tuning of biological activity, selectivity, and environmental compatibility, making it an attractive starting point for the development of new crop protection agents.

| Intermediate Compound | Resulting Product(s) | Therapeutic/Application Area |

| 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol | Miconazole, Econazole Nitrate | Antifungal |

| 1-phenyl/1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanol esters | Novel ester derivatives | Anticonvulsant (Investigational) |

| 1-(4-fluorophenyl)-2-(1H-imidazol-1-yl)ethanol | New antifungal drugs | Antifungal |

Advanced Applications in Material Science

The imidazole nucleus, a key component of 1-(1H-imidazol-2-yl)ethanol, is being explored for its utility in the field of material science, particularly in the development of organic electronics. Imidazole derivatives have been identified as promising organic semiconductor materials. Their incorporation into organic electronic devices, such as organic light-emitting diodes (OLEDs), has the potential to enhance device efficiency, lower driving voltages, and extend operational lifetimes. The electronic properties of the imidazole ring can be tuned through chemical modification, allowing for the design of materials with specific charge-transport characteristics.

Patents have disclosed novel imidazole derivatives for use in the organic layers of electronic devices, underscoring the commercial interest in this class of compounds. Research has also been conducted on materials like palladium tetrakis (imidazole) phthalocyanine for their potential as organic semiconductors. Beyond electronics, other imidazole-containing compounds, such as 1H-Imidazole-1-ethanol, 2-(8-heptadecenyl)-4,5-dihydro-, are utilized as corrosion inhibitors and anti-scaling agents, demonstrating the broader applicability of the imidazole scaffold in protecting and preserving materials.

Biological Imaging Applications

The imidazole scaffold is proving to be a valuable component in the design of fluorescent probes for biological imaging. These tools are essential for visualizing cellular structures and processes with high specificity and contrast. One innovative approach involves the functionalization of carbon dots with imidazole derivatives. These "CDs-imidazole" probes have been successfully used for the fluorescent imaging of live cells.

Furthermore, synthetic fluorescent compounds incorporating the imidazole moiety have been shown to exhibit pH-dependent optical properties. This sensitivity to pH makes them promising candidates for the development of sensors that can report on changes in the acidity of cellular microenvironments, which is often associated with various physiological and pathological states. The ability to visualize such changes can provide crucial insights into cellular metabolism and disease progression. The development of aggregation-induced emission (AIE) luminogens based on conjugated imidazole structures is another exciting frontier, offering highly fluorescent materials for applications like the visualization of latent fingerprints.

Computational Drug Design and Lead Optimization Based on this compound Scaffold

The this compound scaffold is increasingly utilized in computational drug design and lead optimization efforts. Techniques like molecular docking are employed to predict how imidazole derivatives will interact with and bind to the active sites of biological targets, such as enzymes and receptors. These in silico methods allow researchers to screen large virtual libraries of compounds and prioritize those with the highest predicted affinity and selectivity, thereby accelerating the drug discovery process.

Several studies have used molecular docking to investigate imidazole derivatives as potential antimicrobial agents by modeling their interactions with enzymes like L-glutamine: D-fructose-6-phosphate amidotransferase. rsc.org Such computational analyses provide valuable insights into the specific molecular interactions, such as hydrogen bonding and pi-pi stacking, that are crucial for biological activity. researchgate.net This information guides the rational design of new, more potent inhibitors. Quantitative Structure-Activity Relationship (QSAR) studies are also performed on imidazole analogs to build predictive models that correlate chemical structure with biological activity, further refining the design of next-generation therapeutic candidates. researchgate.net

| Computational Technique | Biological Target/Application | Key Findings/Goals |

| Molecular Docking | L-glutamine: D-fructose-6-phosphate amidotransferase | Prediction of binding affinity and inhibition for antimicrobial drug design. rsc.org |

| Molecular Docking | HIV-1-reverse transcriptase | Analysis of binding modes for antiviral drug discovery. researchgate.net |

| QSAR | Imidazole Analogs | Development of predictive models for antimicrobial and antiviral activities. researchgate.net |

| In Silico ADME Prediction | Novel Imidazole Derivatives | Evaluation of drug-like properties (Absorption, Distribution, Metabolism, Excretion). nih.gov |

Enzymatic and Biocatalytic Synthesis and Transformations of Imidazole-Ethanol Compounds

In line with the principles of green chemistry, there is a growing interest in using enzymes and biocatalysts for the synthesis and transformation of imidazole-containing compounds. Biocatalysis offers several advantages over traditional chemical methods, including higher selectivity, milder reaction conditions, and reduced environmental impact.

Lipases, for example, have been successfully used as biocatalysts for the selective C-N bond formation in the synthesis of imidazole-fused heterocycles, achieving excellent yields under moderate conditions. rsc.orgresearchgate.net This demonstrates the potential of enzymes to construct complex imidazole-based scaffolds. Another important class of enzymes, transaminases, are being extensively explored for the synthesis of chiral amines. nih.govmdpi.com This technology is highly relevant for producing enantiomerically pure imidazole-ethanol derivatives and their precursors, which is often a critical requirement for pharmaceutical applications. The development of ω-transaminases, in particular, has provided powerful tools for the asymmetric synthesis of a wide range of chiral building blocks. mdpi.com These enzymatic methods are promising for the industrial production of valuable imidazole intermediates in a more sustainable and cost-effective manner.

Future Directions in Structure-Activity Relationship Studies and Rational Drug Design

The future of drug discovery based on the this compound scaffold lies in the deep integration of structure-activity relationship (SAR) studies and rational drug design. By systematically modifying the scaffold and evaluating the biological activity of the resulting analogs, researchers can build comprehensive SAR models. These models are crucial for identifying the key structural features responsible for a compound's therapeutic effects and for minimizing off-target interactions.

Computational tools will continue to play a pivotal role in this process. Molecular docking and dynamics simulations will allow for a more accurate prediction of how novel imidazole derivatives bind to their targets, such as the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.gov This in silico analysis, combined with experimental data, will guide the design of compounds with enhanced potency and selectivity. The ultimate goal is to move from broad screening to a more targeted, rational approach, where new drug candidates are designed based on a fundamental understanding of their molecular interactions. This strategy promises to accelerate the development of safer and more effective medicines for a wide range of diseases.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(1H-imidazol-2-yl)ethanol, and how can reaction yields be optimized?

- Methodological Answer : A common synthesis involves refluxing benzene-1,2-diamine with lactic acid in 4 N HCl for 10 hours, followed by neutralization with ammonia to yield this compound. Recrystallization with ethanol improves purity, achieving ~70% yield . Alternative routes may employ imidazole-2-carbaldehyde derivatives under acidic conditions (e.g., glacial acetic acid) to form Schiff base intermediates, which can be reduced to the target alcohol . Optimization focuses on solvent selection (methanol/ethanol), acid catalysis, and temperature control to suppress side reactions.

Q. How is this compound characterized using spectroscopic techniques?

- Methodological Answer :

- NMR : -NMR in DMSO- reveals aromatic protons at δ 6.35–8.32 ppm (imidazole and phenyl groups) and a hydroxyl proton at δ 8.69 ppm .

- FTIR : Stretching vibrations for O–H (3200–3500 cm) and C–N (imidazole ring, ~1600 cm) confirm functional groups .

- Mass Spectrometry : Molecular ion peaks at m/z 139.2 (M) align with the molecular formula .

Advanced Research Questions

Q. What computational methods are used to predict the electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model molecular orbitals, electrostatic potential surfaces, and bond dissociation energies. These predict nucleophilic sites (e.g., imidazole N-atoms) and stability under oxidative conditions. Benchmarking against experimental UV-Vis and IR spectra validates computational models .

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) determines bond lengths, dihedral angles, and hydrogen-bonding networks. For example, in analogs like 1-(4-fluorophenyl)-2-(1H-imidazol-1-yl)-ethanol, O–H⋯N hydrogen bonds stabilize crystal packing, with R-factors < 0.05 ensuring precision .

Q. What strategies enhance the biological activity of this compound derivatives in drug discovery?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Introducing α-branched alkyl groups or heteroaromatic substituents (e.g., pyridinyl) improves potency. For instance, 1-(α-branched alkyl)-1H-imidazol-2-yl derivatives show enhanced binding to targets like sphingosine 1-phosphate lyase (S1PL) in autoimmune disease models .

- Covalent Modification : Functionalization at the ethanol moiety (e.g., oxime derivatives) increases metabolic stability. LX2931, a derivative, inhibits S1PL with IC < 100 nM in preclinical studies .

Critical Analysis of Contradictions

- Synthetic Routes : and describe divergent methods (Schiff base vs. direct cyclization). The choice depends on substrate availability and desired purity.

- Biological Activity : While highlights S1PL inhibition, other studies (e.g., antifungal activity in ) suggest broader pharmacological potential, necessitating cross-disciplinary validation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.